molecular formula C12H17N B13320290 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole

3,3,5,7-tetramethyl-2,3-dihydro-1H-indole

Cat. No.: B13320290
M. Wt: 175.27 g/mol
InChI Key: LERVEOBBGKBCHY-UHFFFAOYSA-N
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Description

3,3,5,7-tetramethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and synthetic drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Chemical Reactions Analysis

3,3,5,7-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

3,3,5,7-tetramethyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,3,5,7-tetramethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-8-5-9(2)11-10(6-8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3

InChI Key

LERVEOBBGKBCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CN2)(C)C)C

Origin of Product

United States

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